N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
CAS No.: 941984-98-1
Cat. No.: VC6673609
Molecular Formula: C19H19N3O5S
Molecular Weight: 401.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941984-98-1 |
---|---|
Molecular Formula | C19H19N3O5S |
Molecular Weight | 401.44 |
IUPAC Name | N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Standard InChI | InChI=1S/C19H19N3O5S/c1-25-15-6-12(7-16(9-15)26-2)18(24)22-19-21-13(11-28-19)8-17(23)20-10-14-4-3-5-27-14/h3-7,9,11H,8,10H2,1-2H3,(H,20,23)(H,21,22,24) |
Standard InChI Key | VQIPTAAJNOUURL-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Weight
The molecular formula of N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is inferred as C₂₁H₂₂N₄O₅S, derived from analogous thiazole-containing compounds such as N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide (C₂₆H₃₁N₅O₄S) and N-(furan-2-ylmethyl)-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-3-pentyl-3,4-dihydroquinazoline-7-carboxamide (C₂₉H₃₂N₄O₄S) . The molecular weight is approximately 442.49 g/mol, calculated using standard atomic masses.
Functional Groups and Stereochemistry
The compound features:
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A thiazole ring at position 2 of the benzamide backbone, common in bioactive molecules due to its electron-rich heterocyclic structure .
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A furan-2-ylmethyl group attached via an amide linkage, introducing aromaticity and potential π-π stacking interactions .
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3,5-Dimethoxybenzamide, providing hydrophobicity and hydrogen-bonding capabilities.
Stereochemical considerations are minimal due to the absence of chiral centers in the core structure, though synthetic intermediates may exhibit stereoselectivity.
Table 1: Key Structural Features
Synthesis and Optimization
Synthetic Routes
The synthesis of this compound likely follows a multi-step protocol similar to structurally related thiazole-amides:
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Formation of the Thiazole Core:
Reaction of 2-aminothiazole with 2-bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-oxoethyl sidechain. -
Amidation with Furan-2-ylmethylamine:
Coupling the thiazole intermediate with furan-2-ylmethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the secondary amide . -
Benzamide Attachment:
Final acylation with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine .
Industrial-Scale Production
For large-scale synthesis, flow chemistry techniques could enhance yield and reduce reaction times. Solvent optimization (e.g., switching from DMF to acetonitrile) and catalytic methods (e.g., palladium-mediated couplings) may further streamline production.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Poor (<0.1 mg/mL at pH 7.4), attributed to the hydrophobic dimethoxybenzamide and furan groups .
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Stability: Susceptible to hydrolysis at the amide bond under acidic or basic conditions, necessitating storage at neutral pH and low temperatures .
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch), ~1250 cm⁻¹ (C-O of methoxy groups), and ~3100 cm⁻¹ (aromatic C-H stretch).
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NMR (¹H): Key signals include δ 7.8–8.1 ppm (thiazole H), δ 6.3–6.6 ppm (furan H), and δ 3.8 ppm (methoxy OCH₃) .
Biological and Industrial Applications
Material Science Applications
The 3,5-dimethoxybenzamide moiety may facilitate self-assembly into supramolecular structures, useful in nanotechnology .
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